Bioresmethrin

説明

Resmethrin is a pyrethroid insecticide with many uses, including control of the adult mosquito population. It is also used for fabric protection, pet sprays and shampoos, and it is applied to horses or in horse stables. Technical resmethrin is a mixture of its two main isomers (molecules with the same chemical formula but slightly different configurations); a typical blend is 20 to 30% of the (1RS)-cis-isomer and 70 to 80% of the (1RS)-trans-isomer. A commercial trade names for products that contain resmethrin are Chrysron, Crossfire, Pynosect, Raid Flying Insect Killer, Scourge, Sun-Bugger #4, SPB-1382, Synthrin, Syntox, Vectrin and Whitmire PT-110. A pyrethroid is a synthetic chemical compound similar to the natural chemical pyrethrins produced by the flowers of pyrethrums (Chrysanthemum cinerariaefolium and C. coccineum). Pyrethroids are common in commercial products such as household insecticides and insect repellents. In the concentrations used in such products, they are generally harmless to human beings but can harm sensitive individuals. They are usually broken apart by sunlight and the atmosphere in one or two days, and do not significantly affect groundwater quality except for being toxic to fish. (L811, L879, L880)

This compound is a synthetic pyrethroid (type 1) insecticide formerly used as a grain protectant. This compound is one of the most effective broad spectrum insecticides currently available. It exhibits a high order of insecticidal activity, which when coupled with its excellent toxicological properties, makes it potentially one of the safest and most useful insecticides now being produced. A pyrethroid is a synthetic chemical compound similar to the natural chemical pyrethrins produced by the flowers of pyrethrums (Chrysanthemum cinerariaefolium and C. coccineum). Pyrethroids are common in commercial products such as household insecticides and insect repellents. In the concentrations used in such products, they are generally harmless to human beings but can harm sensitive individuals. They are usually broken apart by sunlight and the atmosphere in one or two days, and do not significantly affect groundwater quality except for being toxic to fish. Insects with certain mutations in their sodium channel gene may be resistant to pyrethroid insecticides. (L811, L708, L857, L878)

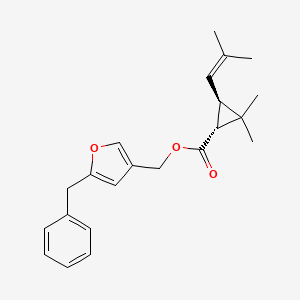

RN given refers to (1R-trans)-isomer; structure

Structure

2D Structure

3D Structure

特性

IUPAC Name |

(5-benzylfuran-3-yl)methyl (1R,3R)-2,2-dimethyl-3-(2-methylprop-1-enyl)cyclopropane-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H26O3/c1-15(2)10-19-20(22(19,3)4)21(23)25-14-17-12-18(24-13-17)11-16-8-6-5-7-9-16/h5-10,12-13,19-20H,11,14H2,1-4H3/t19-,20+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VEMKTZHHVJILDY-UXHICEINSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CC1C(C1(C)C)C(=O)OCC2=COC(=C2)CC3=CC=CC=C3)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=C[C@@H]1[C@H](C1(C)C)C(=O)OCC2=COC(=C2)CC3=CC=CC=C3)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H26O3 | |

| Record name | BIORESMETHRIN | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0229 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2034382 | |

| Record name | Bioresmethrin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2034382 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

338.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

VISCOUS YELLOW OIL OR PASTE (TECHNICAL GRADE); PRACTICALLY COLOURLESS WHEN PURE. | |

| Record name | BIORESMETHRIN | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0229 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

Solubility in water: none | |

| Record name | BIORESMETHRIN | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0229 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

Relative density (water = 1): 1.05 | |

| Record name | BIORESMETHRIN | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0229 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

Vapor pressure, Pa at 25 °C: | |

| Record name | BIORESMETHRIN | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0229 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

CAS No. |

28434-01-7, 10453-55-1 | |

| Record name | Bioresmethrin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=28434-01-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | trans-Resmethrin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010453551 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Bioresmethrin [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028434017 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Bioresmethrin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2034382 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Bioresmethrin | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.044.543 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | RESMETHRIN, TRANS-(±)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8535H601Y7 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | BIORESMETHRIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YPP8YQZ13B | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | BIORESMETHRIN | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0229 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

30-35 °C | |

| Record name | BIORESMETHRIN | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0229 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Foundational & Exploratory

Mechanism of action of Bioresmethrin on insect sodium channels

An In-depth Technical Guide on the Core Mechanism of Action of Bioresmethrin on Insect Sodium Channels

Abstract

This compound, a Type I synthetic pyrethroid insecticide, exerts its neurotoxic effects by targeting the voltage-gated sodium channels (VGSCs) in insects. This guide provides a detailed technical examination of its mechanism of action. By binding to the sodium channel, this compound modifies its gating kinetics, primarily by slowing both inactivation and deactivation, which prolongs the sodium current.[1] This sustained channel opening leads to nerve hyperexcitability, repetitive firing, and eventual paralysis, culminating in the insect's death.[1][2] This document outlines the electrophysiological effects, presents key quantitative parameters, details common experimental protocols, and provides visual diagrams to elucidate these complex processes for researchers, scientists, and professionals in drug development.

Introduction: this compound and the Insect Voltage-Gated Sodium Channel

This compound is a synthetic insecticide that mimics the natural insecticidal compounds, pyrethrins.[1] Its primary molecular target is the voltage-gated sodium channel, a transmembrane protein essential for the initiation and propagation of action potentials in the insect nervous system.[3][4][5] The insect VGSC is a large protein complex consisting of four homologous domains (I-IV), each containing six transmembrane segments (S1-S6).[6][7] These domains form a central pore for sodium ion influx. The S4 segment in each domain acts as the voltage sensor, while the S5-S6 loop forms the pore lining.[7] The channel cycles through resting, open, and inactivated states to precisely control nerve signaling.[3]

Core Mechanism of Action: Modification of Channel Gating

The insecticidal action of this compound stems from its ability to disrupt the normal gating of the sodium channel. Unlike channel blockers, pyrethroids are channel modulators.[8] this compound, like other Type I pyrethroids, binds preferentially to the open state of the sodium channel.[3][9] This binding event stabilizes the open conformation, leading to two primary electrophysiological consequences:

-

Inhibition of Inactivation: The channel's transition from the open to the inactivated state is significantly slowed. This results in a prolonged influx of sodium ions during membrane depolarization.

-

Inhibition of Deactivation: The closing of the channel (deactivation) upon membrane repolarization is also dramatically slowed.

This dual effect results in a persistent inward sodium current, causing a long-lasting depolarization of the nerve membrane. Electrophysiologically, this is observed as a characteristic "tail current" following a depolarizing voltage pulse.[3][10] The accumulation of these modified, slowly deactivating channels leads to repetitive firing of action potentials, neuronal hyperexcitability, paralysis, and death.[1][2]

Quantitative Data on this compound's Effects

The potency and kinetics of this compound's action can be quantified through various electrophysiological parameters. The table below summarizes typical quantitative data obtained from studies on Type I pyrethroids, providing a comparative framework for this compound's effects.

| Parameter | Description | Typical Value Range (Type I Pyrethroids) | Experimental System |

| EC₅₀ (Effective Concentration, 50%) | Concentration required to produce 50% of the maximal effect (e.g., tail current amplitude). | 0.1 - 10 µM | Xenopus oocytes expressing insect VGSCs; insect neurons |

| τ_inactivation (Inactivation Time Constant) | A measure of the speed of channel inactivation. | Increases by >100-fold | Voltage-clamp on insect neurons |

| τ_deactivation (Deactivation Time Constant) | A measure of the speed of channel closing (tail current decay). | 10s to 100s of milliseconds | Patch-clamp on insect neurons |

| Binding Affinity (Kd) | A measure of the strength of binding to the sodium channel receptor site. | Low nanomolar (nM) range | Radioligand binding assays on insect nerve membranes |

Table 1: Summary of Quantitative Data for Type I Pyrethroid Action. Note: Specific values can vary significantly based on the insect species, sodium channel isoform, and experimental conditions.

Key Experimental Protocols

The mechanism of this compound is primarily elucidated using electrophysiological techniques that allow for direct measurement of ion channel activity.

Two-Electrode Voltage Clamp (TEVC) of Xenopus Oocytes

This method is used to study the properties of insect sodium channels expressed in a heterologous system.

Methodology:

-

Channel Expression: cRNA encoding the insect sodium channel α-subunit (and any auxiliary subunits) is injected into Xenopus laevis oocytes. Oocytes are then incubated for 2-5 days to allow for protein expression on the cell membrane.

-

Electrode Placement: The oocyte is placed in a recording chamber perfused with saline. Two microelectrodes are inserted into the oocyte. One measures the membrane potential (Vm), and the other injects current.[11]

-

Voltage Clamping: A feedback amplifier compares the measured Vm to a desired command voltage. The amplifier injects the necessary current to hold the membrane potential constant at the command voltage.[12]

-

Data Acquisition: The membrane is held at a negative resting potential (e.g., -100 mV). A series of depolarizing voltage steps are applied to activate the sodium channels, and the resulting ionic currents are recorded.

-

Drug Application: this compound is added to the perfusion bath. The voltage-step protocol is repeated to record the modified sodium currents, specifically observing the slowed inactivation and the appearance of a large tail current upon repolarization.[3]

Whole-Cell Patch Clamp of Insect Neurons

This technique allows for the study of sodium channels in their native neuronal environment.[13][14]

Methodology:

-

Neuron Preparation: Neurons are enzymatically and mechanically dissociated from insect ganglia (e.g., Drosophila larval brain or cockroach thoracic ganglia) and plated onto a coverslip.[13]

-

Pipette Placement: A glass micropipette with a fire-polished tip is filled with an internal solution and carefully brought into contact with the membrane of a single neuron.

-

Seal Formation: Gentle suction is applied to form a high-resistance (>1 GΩ) "gigaseal" between the pipette tip and the cell membrane.

-

Whole-Cell Access: A brief pulse of suction or voltage is applied to rupture the membrane patch under the pipette, establishing electrical and diffusive access to the cell's interior.

-

Recording: In voltage-clamp mode, the protocol is similar to TEVC: the cell is held at a resting potential, and voltage steps are applied to elicit and record sodium currents before and after the application of this compound.[14][15]

Visualizations of Mechanism and Workflow

Signaling Pathway: this compound's Effect on Sodium Channel States

References

- 1. This compound | C22H26O3 | CID 162381 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Voltage-Gated Sodium Channels as Insecticide Targets - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Voltage-gated sodium channels as targets for pyrethroid insecticides - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Studies on the mode of action of neurotoxic insecticides - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The Receptor Site and Mechanism of Action of Sodium Channel Blocker Insecticides - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. Molecular Mechanisms of Pyrethroid Insecticide Neurotoxicity: Recent Advances - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Pyrethroids Differentially Alter Voltage-Gated Sodium Channels from the Honeybee Central Olfactory Neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Voltage Clamp – Foundations of Neuroscience [openbooks.lib.msu.edu]

- 12. Voltage Clamp Protocol (Theory) : Neuron Simulation Virtual Lab (pilot) : Biotechnology and Biomedical Engineering : Amrita Vishwa Vidyapeetham Virtual Lab [vlab.amrita.edu]

- 13. researchgate.net [researchgate.net]

- 14. ri.conicet.gov.ar [ri.conicet.gov.ar]

- 15. Protocol for extracellular recordings of mechanically stimulated pentascolopidial chordotonal neurons in Drosophila larvae - PMC [pmc.ncbi.nlm.nih.gov]

The Advent of a Potent Insecticide: A Technical Guide to the Discovery and Synthesis of Bioresmethrin

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bioresmethrin emerges as a significant milestone in the evolution of synthetic pyrethroid insecticides. Developed as a photostable and highly potent alternative to natural pyrethrins, its discovery marked a pivotal advancement in pest control technology, offering enhanced insecticidal activity with markedly lower mammalian toxicity. This technical guide provides an in-depth exploration of the history, synthesis, and key data associated with this compound, tailored for professionals in research and development.

Discovery and Historical Context

The journey to this compound began with the study of natural pyrethrins, extracts from the chrysanthemum flower (Chrysanthemum cinerariaefolium), long known for their insecticidal properties.[1] While effective, natural pyrethrins suffered from instability in light and air, limiting their agricultural applications.[2]

In the mid-20th century, a dedicated effort to synthesize more robust analogues led to the development of the first synthetic pyrethroids. The breakthrough that led to this compound occurred in 1967 at the Rothamsted Experimental Station in the United Kingdom, spearheaded by the brilliant chemist Dr. Michael Elliott and his team.[2][3][4] Elliott's work was a pioneering example of structure-activity relationship studies, where he meticulously manipulated molecular models to design and synthesize novel compounds with improved properties.[1][5]

Elliott's team synthesized a racemic mixture of isomers called Resmethrin.[2] Further investigation revealed that the insecticidal activity resided predominantly in one of the four stereoisomers.[6] This most biologically active isomer, the (1R,trans)-chrysanthemate ester of 5-benzyl-3-furylmethanol, was named this compound.[6][7] It exhibited significantly greater insecticidal potency and a more favorable safety profile compared to its parent compound and natural pyrethrins.[2][3] The first commercial production of this compound, a mere 14 tonnes, was instrumental in protecting Australia's stored grain harvest of 14 million tonnes, highlighting its immediate impact.[5]

Synthesis of this compound

The synthesis of this compound is a stereospecific process centered on the esterification of two key precursors: (+)-trans-chrysanthemic acid and 5-benzyl-3-furylmethanol .[7] The precise stereochemistry of the chrysanthemic acid is crucial for the high insecticidal activity of the final product.[7]

Synthesis of Precursors

2.1.1. (+)-trans-Chrysanthemic Acid

Industrially, chrysanthemic acid is often produced via a cyclopropanation reaction of a diene, resulting in a mixture of cis and trans isomers, followed by hydrolysis of the ester.[8] The desired (+)-trans isomer can then be separated. One patented method for enriching the trans-isomer involves the selective hydrolysis of a mixture of alkyl cis- and trans-chrysanthemates. By using a limited amount of alkali, the trans-isomer is predominantly hydrolyzed and can be separated from the unreacted cis-ester.[9]

A general laboratory-scale approach for obtaining the enriched trans-isomer involves the following conceptual steps:

-

Reaction: A mixture of alkyl trans-chrysanthemate and alkyl cis-chrysanthemate is reacted with an alkali metal hydroxide (e.g., NaOH or KOH) or an alkali metal alcoholate. The amount of alkali used is typically between 0.5 to 1 mole per mole of the trans-isomer. The reaction is carried out in the presence of water or an alcohol at a temperature ranging from 10°C to 150°C.[9]

-

Separation: After the reaction, the hydrolyzed trans-chrysanthemic acid is separated from the unreacted cis-ester. This can be achieved by acidification of the aqueous layer followed by extraction with an organic solvent like toluene.[9]

-

Purification: The extracted trans-chrysanthemic acid is then purified, for example, by distillation under reduced pressure.[9]

For obtaining the optically pure (+)-trans isomer, resolution methods are employed. One such method utilizes a chiral resolving agent, such as D-para hydroxybenzene glycine ester hydrochloride, to selectively precipitate the desired enantiomer.[1]

2.1.2. 5-Benzyl-3-furylmethanol

The synthesis of 5-benzyl-3-furylmethanol has been approached through various routes. One patented method involves the preparation of an acetylene compound which is then heated in the presence of a hydrolyzing agent.[10] A general multi-step synthesis can be conceptualized as follows:

-

Grignard Reaction: A Grignard reagent, such as that prepared from n-butylchloride and magnesium, is reacted with phenylacetylene.[10]

-

Addition Reaction: The resulting acetylide is then reacted with a suitable electrophile, such as 1,3-diacetoxy-2-propanone, at low temperatures.[10]

-

Hydrolysis and Cyclization: The intermediate is then subjected to hydrolysis and cyclization under heating to form the furan ring, yielding 5-benzyl-3-furanmethanol.[10]

-

Purification: The final product is purified by distillation under reduced pressure.[10]

Final Esterification Step: this compound Synthesis

The final step in the synthesis of this compound is the esterification of (+)-trans-chrysanthemic acid with 5-benzyl-3-furylmethanol. To achieve this, the chrysanthemic acid is often first converted to its more reactive acid chloride.

Experimental Protocol: Esterification via Acid Chloride

-

Preparation of (+)-trans-Chrysanthemoyl Chloride: (+)-trans-chrysanthemic acid is reacted with a chlorinating agent, such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂), typically in an inert solvent like dichloromethane or toluene. The reaction is usually carried out at room temperature or with gentle heating. The excess chlorinating agent and solvent are removed under reduced pressure to yield the crude (+)-trans-chrysanthemoyl chloride.

-

Esterification: The freshly prepared (+)-trans-chrysanthemoyl chloride is dissolved in an inert solvent (e.g., toluene). To this solution, 5-benzyl-3-furylmethanol is added, along with a base (e.g., pyridine or triethylamine) to act as a scavenger for the HCl byproduct. The reaction mixture is stirred, often at room temperature, until the reaction is complete (monitored by techniques like TLC or GC).

-

Work-up: The reaction mixture is washed with water, a dilute acid solution (e.g., HCl) to remove the base, and then a dilute solution of sodium bicarbonate to remove any unreacted acid chloride. The organic layer is then dried over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄).

-

Purification: The solvent is removed under reduced pressure to yield crude this compound. The product is then purified, typically by crystallization or column chromatography, to obtain the desired high purity.[7]

Quantitative Data

Physicochemical Properties

The following table summarizes the key physicochemical properties of this compound and its precursors.

| Property | This compound | (+)-trans-Chrysanthemic Acid | 5-Benzyl-3-furylmethanol |

| Chemical Formula | C₂₂H₂₆O₃[11] | C₁₀H₁₆O₂[8] | C₁₂H₁₂O₂ |

| Molecular Weight | 338.45 g/mol [11] | 168.23 g/mol [8] | 188.22 g/mol |

| Appearance | Viscous yellow liquid or off-white solid[11] | Solid | Crystalline solid |

| Melting Point | 30-35 °C[12] | 17 °C[13] | 39-41 °C[10] |

| Boiling Point | Decomposes >180°C | - | 136-140 °C at 0.77 mmHg[10] |

| Density | 1.050 g/cm³ at 20°C[11] | - | - |

| Solubility in Water | Insoluble[11] | Sparingly soluble | - |

| Solubility in Organic Solvents | Soluble in most organic solvents[11] | Soluble in many organic solvents | Soluble in many organic solvents |

Toxicological Data

This compound is characterized by its high selective toxicity, being highly effective against insects while exhibiting low toxicity to mammals.

| Organism | Test | LD₅₀ / LC₅₀ |

| Mammals | ||

| Rat | Oral LD₅₀ | >5000 mg/kg[12], 8800 mg/kg[12] |

| Rat | Dermal LD₅₀ | >10,000 mg/kg[12] |

| Insects | ||

| Housefly (Musca domestica) | Topical Application LD₅₀ | Data for closely related pyrethroids suggest high toxicity (e.g., Deltamethrin LD₅₀ 0.0185 ppm)[14][15] |

| Mosquito (Aedes aegypti) | Topical Application LD₅₀ | Data for other pyrethroids indicate high toxicity (e.g., Deltamethrin LD₅₀ 0.057 µg/g)[16] |

Diagrams

Discovery Workflow of this compound

Caption: Discovery workflow of this compound.

Synthesis Pathway of this compound

References

- 1. CN104844451A - Preparation method of trans-(+)-DV-chrysanthemic acid - Google Patents [patents.google.com]

- 2. Discovery and development of pyrethroid insecticides - PMC [pmc.ncbi.nlm.nih.gov]

- 3. royalsocietypublishing.org [royalsocietypublishing.org]

- 4. Michael Elliott (chemist) Facts for Kids [kids.kiddle.co]

- 5. Michael Elliott | Science | The Guardian [theguardian.com]

- 6. This compound (Ref: FMC 17370) [sitem.herts.ac.uk]

- 7. Buy this compound | 28434-01-7 | >98% [smolecule.com]

- 8. Chrysanthemic Acid (2,2-Dimethyl-3-(2-methylprop-1-enyl)cyclopropane-1-carboxylic acid) C10H16O2, CAS#4638-92-0 [kangmei.com]

- 9. US3943167A - Process for preparing trans-chrysanthemic acid - Google Patents [patents.google.com]

- 10. US3655655A - Process of preparing 5-benzyl-3-furanmethanol and intermediates therefor - Google Patents [patents.google.com]

- 11. 317. This compound (WHO Pesticide Residues Series 5) [inchem.org]

- 12. This compound | C22H26O3 | CID 162381 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. Chrysanthemic acid - Wikipedia [en.wikipedia.org]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. journals.flvc.org [journals.flvc.org]

Stereoisomers of Resmethrin and Bioresmethrin's activity

An In-depth Technical Guide on the Stereoisomers of Resmethrin and Bioresmethrin's Activity

Introduction

Resmethrin is a synthetic pyrethroid insecticide, a class of compounds engineered to mimic the insecticidal properties of pyrethrins, which are naturally found in Chrysanthemum cinerariaefolium flowers.[1] As a Type I pyrethroid, resmethrin's mode of action involves the disruption of the insect nervous system by interfering with sodium channels.[2][3] A critical aspect of resmethrin's biological activity lies in its stereochemistry. The molecule possesses chiral centers, leading to the existence of multiple stereoisomers, each with distinct properties.[4] This guide provides a detailed exploration of the stereoisomers of resmethrin, with a particular focus on the exceptionally potent isomer, this compound.

Resmethrin is synthesized through the esterification of 5-benzyl-3-furylmethyl alcohol with chrysanthemic acid.[5] The isomerism of resmethrin originates from two main stereochemical variations: the chirality at the cyclopropane ring of the chrysanthemic acid moiety and the cis-trans geometry around this same ring.[6] This results in four primary stereoisomers: (1R,trans), (1R,cis), (1S,trans), and (1S,cis).[6] The commercial production of resmethrin typically results in a racemic mixture of these isomers.[5]

This compound: The Most Biologically Active Stereoisomer

Among the four stereoisomers of resmethrin, the (1R,trans)-isomer, known as this compound, is the most biologically active.[6][7] Its high efficacy allows it to be used as a potent insecticide, often as a standalone active ingredient.[6] The insecticidal activity of the other isomers is significantly lower, with the (1R,cis)-isomer (also known as cismethrin) showing the next highest level of activity.[3][5] The 1S isomers, in contrast, exhibit insignificant toxicity to many insect species.[8] This significant difference in biological activity underscores the crucial role of stereochemistry in the insecticidal efficacy of pyrethroids.

Quantitative Data on Insecticidal Activity

The insecticidal potency of resmethrin's stereoisomers varies significantly. The following table summarizes the relative activity of each isomer, highlighting the superior efficacy of this compound.

| Stereoisomer | Configuration | Common Name | Relative Insecticidal Activity |

| Isomer 1 | (1R,trans) | This compound | Highest |

| Isomer 2 | (1R,cis) | Cismethrin | High |

| Isomer 3 | (1S,trans) | - | Insignificant |

| Isomer 4 | (1S,cis) | - | Insignificant |

Note: The relative activity can vary depending on the target insect species and the method of application. The [1R,trans]-isomer (this compound) consistently demonstrates the highest insecticidal properties, followed by the [1R,cis]-isomer.[5]

Mechanism of Action: Sodium Channel Modulation

Resmethrin, like other Type I pyrethroids, exerts its insecticidal effect by targeting the voltage-gated sodium channels in the nerve cell membranes of insects.[2][3] The binding of resmethrin to these channels disrupts their normal function, causing them to remain open for extended periods.[2] This leads to a continuous influx of sodium ions, resulting in repetitive nerve discharges and increased excitation of the nervous system.[2] The insect eventually succumbs to paralysis and death.[7] The stereospecificity of this interaction is a key determinant of insecticidal activity, with the (1R) configuration showing a much higher affinity for the target site on the sodium channel.

Experimental Protocols

Topical Application Bioassay for Insecticidal Activity

This protocol is a standard method for determining the contact toxicity of an insecticide to adult insects, such as mosquitoes or houseflies.

1. Preparation of Test Solutions:

-

Prepare a stock solution of the test insecticide (e.g., a specific resmethrin isomer) in a suitable solvent, such as acetone.[9]

-

Perform serial dilutions of the stock solution to obtain a range of concentrations (at least five) that are expected to cause between 10% and 90% mortality.[10]

-

A solvent-only solution should be prepared to serve as a negative control.[10]

-

An insecticide with a known toxicity, such as technical grade bifenthrin, can be used as a positive control.[10]

2. Insect Rearing and Selection:

-

Rear insects under controlled laboratory conditions (e.g., 28°C and 75-85% relative humidity with a 12-hour light/dark cycle).[9]

-

For the assay, use adult female mosquitoes (3-5 days old) that have not had a blood meal.[10]

-

Anesthetize the insects briefly using carbon dioxide or by chilling them.

3. Application of Insecticide:

-

Using a micro-applicator, apply a small, precise volume (e.g., 0.1-1.0 µL) of the test solution to the dorsal thorax of each anesthetized insect.[9]

-

Treat a minimum of three replicates of 10-20 insects for each concentration and for the controls.[10]

4. Observation and Data Collection:

-

After treatment, place the insects in holding containers with access to a sugar solution.[10]

-

Maintain the holding containers under the same controlled environmental conditions as the rearing facility.[10]

-

Assess mortality at predetermined time points, typically 24, 48, and 72 hours post-application.[10] An insect is considered dead if it is unable to move or stand.[10]

-

If control mortality exceeds 10%, the results may be considered invalid. For control mortality between 5-10%, the observed mortality in the treatment groups can be corrected using Abbott's formula.[10]

5. Data Analysis:

-

Analyze the dose-response data using probit analysis to determine the lethal dose (LD50), which is the dose required to kill 50% of the test population.

-

Compare the LD50 values of the different stereoisomers to quantify their relative toxicity.

Separation and Analysis of Stereoisomers

The synthesis of this compound with high purity requires stereospecific synthetic routes.[7] For analytical purposes and to ensure the quality of the final product, the separation of resmethrin stereoisomers is crucial. High-performance liquid chromatography (HPLC) using chiral stationary phases (CSPs) is a common and effective method for separating these isomers.[11][12] Different types of chiral columns, such as those based on cellulose derivatives or Pirkle-type CSPs, have been successfully employed for the direct chiral separation of pyrethroid isomers, including those of resmethrin.[11][13] Gas chromatography (GC) can also be used, often involving derivatization of the isomers to facilitate separation.[11][14]

Conclusion

The insecticidal activity of resmethrin is profoundly influenced by its stereochemistry. This compound, the (1R,trans)-isomer, stands out as the most potent of the four stereoisomers, demonstrating significantly higher efficacy in controlling a broad spectrum of insect pests.[6][15] This highlights the importance of stereoselective synthesis and analysis in the development and application of pyrethroid insecticides. Understanding the structure-activity relationship of resmethrin's isomers is crucial for optimizing insecticidal formulations, enhancing efficacy, and potentially reducing the environmental impact by using the most active isomer at lower concentrations. The detailed experimental protocols and analytical methods discussed provide a framework for the continued research and development of effective and safer insect control agents.

References

- 1. epa.gov [epa.gov]

- 2. Resmethrin Technical Fact Sheet [npic.orst.edu]

- 3. researchgate.net [researchgate.net]

- 4. STEREOISOMERS OF PESTICIDE MOLECULES AND BIOLOGICAL ACTIVITY [michberk.com]

- 5. Resmethrin | C22H26O3 | CID 5053 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound (Ref: FMC 17370) [sitem.herts.ac.uk]

- 7. Buy this compound | 28434-01-7 | >98% [smolecule.com]

- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 9. Protocols for Testing the Toxicity of Novel Insecticidal Chemistries to Mosquitoes [jove.com]

- 10. researchgate.net [researchgate.net]

- 11. pubs.acs.org [pubs.acs.org]

- 12. researchgate.net [researchgate.net]

- 13. jfda-online.com [jfda-online.com]

- 14. pubs.usgs.gov [pubs.usgs.gov]

- 15. This compound | C22H26O3 | CID 162381 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Insecticidal Spectrum of Activity of Bioresmethrin

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bioresmethrin is a synthetic pyrethroid insecticide, specifically the 1R,trans-isomer of resmethrin, valued for its potent, broad-spectrum insecticidal activity and relatively low mammalian toxicity.[1][2][3][4] As a Type I pyrethroid, it acts as a powerful neurotoxin in a wide array of insect pests.[5][6] This technical guide provides a comprehensive overview of this compound's insecticidal spectrum, detailing its efficacy against various insect orders through quantitative data, outlining experimental protocols for its evaluation, and illustrating its mode of action on the insect nervous system.

Insecticidal Spectrum of Activity

This compound demonstrates high efficacy against a diverse range of insect pests, including those of public health, agricultural, and stored product significance.[4][5][7] Its activity is most pronounced against species in the orders Diptera, Coleoptera, Lepidoptera, and Hemiptera.

Quantitative Efficacy Data

The insecticidal efficacy of this compound is typically quantified by determining the median lethal dose (LD50) or median lethal concentration (LC50). These values represent the dose or concentration of the insecticide required to kill 50% of a test population of insects. The following tables summarize available quantitative data for this compound against various insect species.

| Order | Species | Bioassay Method | LD50 Value (µ g/insect ) | Reference(s) |

| Diptera | Musca domestica (House fly) | Topical Application | Data not available | [8] |

| Coleoptera | Tribolium castaneum (Red flour beetle) | Topical Application | Data not available | |

| Rhyzopertha dominica (Lesser grain borer) | Topical Application | Data not available | ||

| Lepidoptera | Various species | Data not available | Data not available | |

| Hemiptera | Various species | Data not available | Data not available |

| Order | Species | Bioassay Method | LC50 Value (ppm or mg/L) | Reference(s) |

| Diptera | Musca domestica (House fly) | Data not available | Data not available | |

| Coleoptera | Tribolium castaneum (Red flour beetle) | Data not available | Data not available | |

| Rhyzopertha dominica (Lesser grain borer) | Data not available | Data not available | ||

| Lepidoptera | Various species | Data not available | Data not available | |

| Hemiptera | Various species | Data not available | Data not available |

Mode of Action: Targeting Voltage-Gated Sodium Channels

This compound, like other pyrethroids, exerts its insecticidal effect by targeting the voltage-gated sodium channels (VGSCs) in the insect's nervous system.[5][6][9] These channels are crucial for the propagation of nerve impulses.

Signaling Pathway Diagram

Caption: this compound's mode of action on the insect voltage-gated sodium channel.

This compound binds to the open state of the voltage-gated sodium channels, preventing their closure.[9][10] This disruption leads to a prolonged influx of sodium ions, causing repetitive neuronal discharges, paralysis, and ultimately, the death of the insect.[5][6]

Experimental Protocols

The evaluation of this compound's insecticidal activity is primarily conducted through bioassays. The following are detailed methodologies for two common types of bioassays used for pyrethroids.

Topical Application Bioassay

This method is used to determine the dose of an insecticide that is lethal to an insect upon direct contact.[11][12]

Objective: To determine the LD50 of this compound against a target insect species.

Materials:

-

Technical grade this compound

-

Acetone (analytical grade)

-

Micropipette or micro-applicator

-

Test insects (e.g., adult house flies, flour beetles) of a uniform age and size

-

Holding containers (e.g., petri dishes or vials) with a food source

-

CO2 or cold anesthesia for insect immobilization

-

Fume hood

-

Vortex mixer

Procedure:

-

Preparation of Insecticide Solutions:

-

Prepare a stock solution of this compound in acetone.

-

Perform serial dilutions of the stock solution to create a range of at least five concentrations.

-

A control solution of acetone alone should also be prepared.

-

-

Insect Handling and Dosing:

-

Immobilize the test insects using CO2 or cold anesthesia.

-

Using a micropipette or micro-applicator, apply a small, precise volume (e.g., 0.1-1.0 µL) of the insecticide solution to the dorsal thorax of each insect.

-

Treat a separate group of insects with acetone only to serve as a control.

-

A minimum of 10-20 insects should be used for each concentration and the control.

-

-

Incubation and Observation:

-

Place the treated insects in holding containers with access to food and water.

-

Maintain the insects under controlled environmental conditions (e.g., 25°C, 65% relative humidity, 12:12 light:dark cycle).

-

Assess mortality at 24 and 48 hours post-treatment. An insect is considered dead if it is unable to make a coordinated movement when prodded.

-

-

Data Analysis:

Experimental Workflow: Topical Application Bioassay

References

- 1. Biological and chemical assays of pyrethroids in cattle dung | Bulletin of Entomological Research | Cambridge Core [cambridge.org]

- 2. This compound (Ref: FMC 17370) [sitem.herts.ac.uk]

- 3. This compound (Ref: FMC 17370) [sitem.herts.ac.uk]

- 4. This compound | C22H26O3 | CID 162381 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Buy this compound | 28434-01-7 | >98% [smolecule.com]

- 6. Voltage-gated sodium channels as targets for pyrethroid insecticides - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 317. This compound (WHO Pesticide Residues Series 5) [inchem.org]

- 8. researchgate.net [researchgate.net]

- 9. Voltage-Gated Sodium Channels as Insecticide Targets - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Topical Application Bioassay to Quantify Insecticide Toxicity for Mosquitoes and Fruit Flies [jove.com]

- 11. researchgate.net [researchgate.net]

- 12. Topical Application Bioassay to Quantify Insecticide Toxicity for Mosquitoes and Fruit Flies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. ars.usda.gov [ars.usda.gov]

- 14. Oral and Topical Insecticide Response Bioassays and Associated Statistical Analyses Used Commonly in Veterinary and Medical Entomology - PMC [pmc.ncbi.nlm.nih.gov]

- 15. ars.usda.gov [ars.usda.gov]

- 16. cran.r-project.org [cran.r-project.org]

- 17. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Environmental Fate and Degradation Pathways of Bioresmethrin

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bioresmethrin, a synthetic pyrethroid insecticide, is valued for its high insecticidal activity and relatively low mammalian toxicity. Understanding its environmental fate and degradation is crucial for assessing its ecological impact and ensuring its safe use. This technical guide provides a comprehensive overview of the environmental persistence and transformation of this compound. It details the primary degradation pathways—hydrolysis, photodegradation, and microbial metabolism—and presents quantitative data on its dissipation in various environmental compartments. Furthermore, this guide outlines the experimental protocols employed in these environmental fate studies and includes detailed visualizations of the degradation pathways and analytical workflows.

Introduction

This compound is a Type I pyrethroid, a synthetic insecticide modeled after the natural pyrethrins found in chrysanthemums.[1] It functions as a potent neurotoxin in insects by targeting voltage-gated sodium channels.[2] While its efficacy against a broad spectrum of pests is well-established, its environmental behavior, including its persistence and the formation of degradation products, is a key area of research for environmental risk assessment. This document synthesizes the current scientific understanding of the environmental fate of this compound.

Physicochemical Properties

This compound is a viscous yellow liquid or an off-white crystalline solid with low aqueous solubility and moderate volatility.[3][4] These properties influence its distribution and partitioning in the environment, suggesting a tendency to associate with soil organic matter and sediments rather than remaining in the aqueous phase.[5]

| Property | Value | Reference |

| Molecular Formula | C₂₂H₂₆O₃ | [3] |

| Molecular Weight | 338.45 g/mol | [3] |

| Water Solubility | Substantially insoluble | [3] |

| Specific Gravity | 1.050 at 20°C | [3] |

| Stability | Sensitive to light, stable under normal storage temperatures. | [3] |

Environmental Fate and Degradation Pathways

The environmental degradation of this compound proceeds through three primary mechanisms: hydrolysis, photodegradation, and microbial metabolism. The initial and most significant step in its breakdown is the cleavage of the ester linkage.[3][6]

Hydrolysis

Hydrolysis is a key abiotic degradation process for this compound, particularly under alkaline conditions.[2] The ester bond is cleaved, yielding two primary metabolites: 5-benzyl-3-furylmethanol and chrysanthemic acid.[3][6] The rate of hydrolysis is influenced by pH and temperature.

Diagram: Hydrolytic Degradation Pathway of this compound

Caption: Primary hydrolytic cleavage of this compound.

Photodegradation

This compound is susceptible to degradation upon exposure to sunlight.[6] Photodegradation on surfaces can be rapid, with studies on resmethrin (a stereoisomeric mixture containing this compound) showing half-lives ranging from 20 to 90 minutes under direct sunlight. Photochemical reactions lead to a variety of degradation products through processes such as ester bond cleavage, photoisomerization, and oxidation of the furan ring and benzyl substituent.[6] Identified photodecomposition products of resmethrin include chrysanthemic acid, phenylacetic acid, benzyl alcohol, benzaldehyde, and benzoic acid.[6] In aqueous solutions, irradiation can lead to the formation of trans-epoxyresmethrin and trans-chrysanthemic acid.[3]

Diagram: Photodegradation Pathways of this compound

Caption: Major photodegradation routes of this compound.

Microbial Degradation

Microorganisms in soil and water play a significant role in the degradation of this compound. The primary metabolic pathway initiated by microbial enzymes, such as carboxylesterases, is the hydrolysis of the ester bond, which is the same initial step as in abiotic hydrolysis.[7][8] Following this initial cleavage, the resulting alcohol and acid moieties can be further metabolized. For instance, 5-benzyl-3-furylmethanol can be oxidized to 5-benzyl-3-furoic acid.[9] The chrysanthemic acid moiety can also undergo oxidation.[9] A variety of bacterial and fungal species have been identified as capable of degrading pyrethroids.[8]

Diagram: Microbial Degradation Pathway of this compound

Caption: Key steps in the microbial metabolism of this compound.

Quantitative Data on Environmental Persistence

The persistence of this compound in the environment is typically expressed as its half-life (DT₅₀), the time required for 50% of the initial concentration to dissipate. This can vary significantly depending on the environmental matrix and conditions.

| Environmental Compartment | Half-life (DT₅₀) | Conditions | Reference(s) |

| Soil | 3 days (aerobic) | Expert judgement, estimated data | [2] |

| Water | Not persistent | General statement | [2] |

| On Plants (Tomatoes) | Significant degradation within 24 hours | Laboratory study | [3] |

| On Plants (Cucumbers) | Substantial degradation within 1 hour | Laboratory study | [3] |

| Stored Grain | 8 weeks at 35°C, 12 weeks at 25°C, >20 weeks at 20°C | Bioassay with Rhyzopertha dominica | [3] |

Note: Data on the environmental half-life of this compound is limited and often reported for the related compound resmethrin. The values presented should be considered indicative.

Experimental Protocols

The study of this compound's environmental fate involves a combination of laboratory and field experiments. Below are generalized protocols for key experiments.

Hydrolysis Study

Objective: To determine the rate of hydrolysis of this compound at different pH values.

Methodology:

-

Preparation of Buffer Solutions: Prepare sterile aqueous buffer solutions at various pH levels (e.g., pH 4, 7, and 9).

-

Spiking: Add a known concentration of this compound (typically dissolved in a small amount of organic solvent like acetonitrile) to the buffer solutions in sterile, sealed containers.

-

Incubation: Incubate the solutions at a constant temperature (e.g., 25°C) in the dark to prevent photodegradation.

-

Sampling: Collect aliquots from each solution at predetermined time intervals.

-

Analysis: Extract the remaining this compound and its hydrolysis products from the aqueous samples using a suitable organic solvent (e.g., ethyl acetate). Analyze the extracts using High-Performance Liquid Chromatography (HPLC) with UV detection or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Data Analysis: Plot the concentration of this compound versus time to determine the rate of hydrolysis and calculate the half-life at each pH.

Photodegradation Study

Objective: To determine the rate and products of photodegradation of this compound in water and on a solid surface.

Methodology:

-

Sample Preparation:

-

Aqueous Solution: Prepare a solution of this compound in sterile, purified water.

-

Solid Surface: Apply a solution of this compound to a solid support, such as a glass plate or a thin layer of soil on a plate, and allow the solvent to evaporate.

-

-

Irradiation: Expose the samples to a light source that simulates natural sunlight (e.g., a xenon arc lamp) with controlled temperature. Control samples should be kept in the dark under the same temperature conditions.

-

Sampling: At various time points, collect the aqueous solution or extract the residues from the solid surface using an appropriate solvent.

-

Analysis: Analyze the samples for the parent compound and degradation products using HPLC-UV, GC-MS, or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Data Analysis: Calculate the photodegradation rate and half-life. Identify the major photoproducts by comparing their mass spectra and retention times to those of authentic standards or by spectral interpretation.

Soil Metabolism Study (Aerobic)

Objective: To determine the rate and pathway of this compound degradation in soil under aerobic conditions.

Methodology:

-

Soil Characterization: Use a well-characterized soil, noting its texture, organic matter content, pH, and microbial biomass.

-

Treatment: Treat the soil with a known concentration of this compound. Often, ¹⁴C-labeled this compound is used to facilitate the tracking of metabolites and the formation of bound residues and CO₂.

-

Incubation: Incubate the treated soil in a flow-through system that maintains a constant temperature and moisture content, and allows for the continuous supply of air. Trap any evolved ¹⁴CO₂.

-

Sampling: Collect soil samples at various time intervals.

-

Extraction and Analysis: Extract the soil samples with a suitable solvent or series of solvents to recover this compound and its metabolites. Analyze the extracts by techniques such as HPLC with radioactivity detection and/or LC-MS/MS for identification and quantification. Measure the radioactivity in the CO₂ traps and in the extracted soil (bound residues).

-

Data Analysis: Determine the dissipation half-life of this compound and identify the major degradation products. Construct a mass balance to account for the applied radioactivity.

Diagram: Experimental Workflow for Soil Metabolism Study

Caption: A typical workflow for a soil metabolism study.

Analytical Methodologies

The analysis of this compound and its metabolites in environmental samples typically involves chromatographic techniques.

-

Gas Chromatography (GC): Often coupled with an electron capture detector (ECD) for high sensitivity to halogenated compounds or a mass spectrometer (MS) for definitive identification. GC is suitable for analyzing the parent compound and some of its less polar metabolites.[3][10]

-

High-Performance Liquid Chromatography (HPLC): Commonly used with ultraviolet (UV) detection for quantification. Reversed-phase columns (e.g., C18) with mobile phases consisting of acetonitrile and water are frequently employed.[6][10] HPLC is well-suited for separating a wide range of metabolites with varying polarities.

-

Liquid Chromatography-Mass Spectrometry (LC-MS) and LC-MS/MS: These techniques offer high selectivity and sensitivity, enabling the identification and quantification of trace levels of this compound and its degradation products in complex matrices.[11]

Sample Preparation: A crucial step in the analysis is the extraction of the analytes from the sample matrix (soil, water, plant tissue) and subsequent cleanup to remove interfering substances. Common techniques include liquid-liquid extraction (LLE), solid-phase extraction (SPE), and QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe).[12]

Conclusion

This compound is not considered to be environmentally persistent.[2] Its degradation is driven by a combination of hydrolysis, photodegradation, and microbial metabolism, with the initial cleavage of the ester linkage being the primary transformation step. The rate of degradation is highly dependent on environmental conditions such as pH, sunlight intensity, temperature, and microbial activity. The main degradation products are 5-benzyl-3-furylmethanol and chrysanthemic acid, which can be further metabolized. A thorough understanding of these degradation pathways and the factors influencing them is essential for the accurate environmental risk assessment of this compound. Further research with standardized protocols would be beneficial to provide more consistent and comparable quantitative data on its environmental half-life.

References

- 1. Pyrethroid-Degrading Microorganisms and Their Potential for the Bioremediation of Contaminated Soils: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound (Ref: FMC 17370) [sitem.herts.ac.uk]

- 3. 317. This compound (WHO Pesticide Residues Series 5) [inchem.org]

- 4. This compound (Ref: FMC 17370) [sitem.herts.ac.uk]

- 5. aet.irost.ir [aet.irost.ir]

- 6. Buy this compound | 28434-01-7 | >98% [smolecule.com]

- 7. igbb.msstate.edu [igbb.msstate.edu]

- 8. Insight Into Microbial Applications for the Biodegradation of Pyrethroid Insecticides - PMC [pmc.ncbi.nlm.nih.gov]

- 9. This compound | C22H26O3 | CID 162381 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. atsdr.cdc.gov [atsdr.cdc.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Analytical methods for Pesticide residue analysis | ALS Life Sciences | Europe [alsglobal.eu]

Bioresmethrin Metabolism: A Comparative Analysis in Invertebrate and Vertebrate Systems

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Bioresmethrin, a synthetic pyrethroid insecticide, undergoes extensive metabolism in both invertebrate and vertebrate systems, a process critical to its selective toxicity and overall safety profile. The primary metabolic routes involve ester hydrolysis and oxidative transformations, catalyzed by carboxylesterases (CEs) and cytochrome P450 monooxygenases (CYPs), respectively. While the fundamental pathways are conserved, significant quantitative and qualitative differences exist between invertebrates and vertebrates, influencing the compound's efficacy as an insecticide and its risk assessment in non-target organisms. This guide provides a detailed technical overview of this compound metabolism, presenting comparative quantitative data, in-depth experimental protocols, and visual representations of the key metabolic and signaling pathways.

Introduction

This compound is a Type I pyrethroid, lacking an α-cyano group, valued for its potent insecticidal activity and relatively low mammalian toxicity. Its efficacy and safety are intrinsically linked to the rate and pathways of its metabolic detoxification. Understanding the comparative metabolism in target pests (invertebrates) and non-target organisms (vertebrates) is paramount for developing more effective and safer pest control strategies and for conducting accurate human health risk assessments. This document serves as a comprehensive resource, detailing the enzymatic processes, metabolic products, and analytical methodologies pertinent to the study of this compound metabolism.

Metabolic Pathways

The metabolism of this compound is a two-phase process. Phase I reactions introduce or expose functional groups, primarily through hydrolysis and oxidation, increasing the molecule's polarity. In Phase II, these modified metabolites are conjugated with endogenous molecules to facilitate their excretion.

Vertebrate Metabolism

In vertebrates, particularly mammals, this compound is rapidly metabolized, primarily in the liver.[1] The two major initial metabolic pathways are:

-

Ester Hydrolysis: The central ester bond of this compound is cleaved by carboxylesterases (CEs), yielding two primary metabolites: 5-benzyl-3-furylmethanol and (+)-trans-chrysanthemic acid.[2] In humans, carboxylesterase HCE1 has been shown to efficiently hydrolyze this compound.[3][4]

-

Oxidative Metabolism: Cytochrome P450 enzymes catalyze the oxidation of both the alcohol and acid moieties of the this compound molecule.[5][6][7] In rats, CYP isoforms such as CYP1A1, CYP1A2, CYP2C6, CYP2C11, CYP3A1, and CYP3A2 are involved, while in humans, CYP2C8, CYP2C9, CYP2C19, and CYP3A4 play a role.[5][6]

These primary metabolites can undergo further oxidation and subsequent conjugation with glucuronic acid or sulfate before being excreted in urine and feces.[1][8]

Invertebrate Metabolism

Similar to vertebrates, invertebrates such as insects also employ esterases and cytochrome P450s to metabolize this compound.[9][10] However, the efficiency of these enzyme systems can vary significantly, which is often a basis for insecticide resistance.

-

Ester Hydrolysis: Esterases in insects cleave the ester linkage of this compound, which is a primary detoxification mechanism.

-

Oxidative Metabolism: Cytochrome P450s, particularly those from the CYP6 and CYP9 families in insects like houseflies and mosquitoes, are heavily involved in the oxidative metabolism of pyrethroids.[9][10] This oxidative metabolism can lead to the deactivation of the insecticide.

The development of resistance in insect populations is often linked to the overexpression or mutation of these metabolic enzymes, leading to enhanced detoxification of the insecticide.

Quantitative Data on this compound Metabolism

The rate of metabolism is a key determinant of this compound's toxicity. The following tables summarize available quantitative data from in vitro studies, comparing metabolic parameters in different vertebrate species. Direct comparative quantitative data for invertebrates is limited; however, general trends in pyrethroid metabolism suggest that susceptible insect strains generally exhibit lower metabolic rates than vertebrates.

Table 1: In Vitro Intrinsic Clearance (CLint) of this compound in Hepatic Microsomes

| Species | Intrinsic Clearance (CLint) (µL/min/mg protein) | Primary Metabolic Pathway | Reference |

| Rat | 166.7 ± 20.5 | Oxidative & Hydrolytic | [5][11] |

| Human | 21.3 ± 1.2 | Primarily Hydrolytic | [5][11] |

Table 2: Kinetic Parameters for this compound Metabolism in Rat Hepatic Microsomes

| Parameter | Value | Reference |

| Km (µM) | 3.7 - 31.1 (range for several pyrethroids) | [5] |

| Vmax (pmol/min/mg protein) | Not explicitly stated for this compound |

Experimental Protocols

Accurate assessment of this compound metabolism relies on robust and sensitive analytical methodologies. The following sections detail common experimental protocols for in vitro metabolism studies and the analysis of metabolites.

In Vitro Metabolism Assay Using Hepatic Microsomes

This protocol describes a typical procedure to assess the metabolism of this compound using liver microsomes.

Objective: To determine the rate of disappearance of the parent compound (this compound) when incubated with hepatic microsomes.

Materials:

-

This compound standard

-

Pooled hepatic microsomes (e.g., rat, human)

-

NADPH regenerating system (or NADPH)

-

0.1 M Phosphate buffer (pH 7.4)

-

Methanol

-

Acetonitrile

-

Quenching solution (e.g., cold acetonitrile)

-

LC-MS/MS or GC-MS system

Procedure:

-

Prepare a stock solution of this compound in methanol.

-

In a microcentrifuge tube, pre-warm a mixture of hepatic microsomes (final concentration, e.g., 0.5 mg/mL) and phosphate buffer at 37°C for 5 minutes.

-

Initiate the metabolic reaction by adding the NADPH regenerating system and the this compound working solution (final concentration, e.g., 1 µM).

-

Incubate the reaction mixture at 37°C with shaking.

-

At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and add it to a tube containing cold quenching solution to stop the reaction.

-

Centrifuge the samples to pellet the protein.

-

Transfer the supernatant to a clean tube for analysis.

-

Analyze the concentration of the remaining this compound using a validated LC-MS/MS or GC-MS method.

-

Calculate the rate of metabolism from the disappearance of the parent compound over time.

Metabolite Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the identification and quantification of this compound and its metabolites.

Objective: To separate, identify, and quantify this compound metabolites in a biological matrix.

Sample Preparation (from in vitro assay):

-

To the supernatant from the metabolism assay, add an internal standard.

-

Perform a liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to isolate the analytes. For LLE, use a non-polar solvent like hexane or a mixture of hexane and ethyl acetate.

-

Evaporate the organic solvent to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in a suitable solvent (e.g., ethyl acetate) for GC-MS analysis.

-

Derivatization of polar metabolites (e.g., chrysanthemic acid) with a silylating agent may be necessary to improve their volatility and chromatographic properties.

GC-MS Conditions (Typical):

-

Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).

-

Injector: Splitless mode.

-

Oven Temperature Program: A gradient program starting at a low temperature (e.g., 100°C) and ramping up to a high temperature (e.g., 300°C) to elute all analytes.

-

Carrier Gas: Helium at a constant flow rate.

-

Mass Spectrometer: Electron ionization (EI) source. Operated in either full scan mode for metabolite identification or selected ion monitoring (SIM) mode for enhanced sensitivity in quantification.

Metabolite Analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers high sensitivity and specificity for the analysis of this compound and its metabolites, often without the need for derivatization.

Objective: To separate, identify, and quantify this compound metabolites in a biological matrix.

Sample Preparation (from in vitro assay):

-

The supernatant from the quenched metabolism assay can often be directly injected after dilution with the mobile phase.

-

If necessary, a simple protein precipitation step with acetonitrile can be performed.

LC-MS/MS Conditions (Typical):

-

Column: A reverse-phase C18 column.

-

Mobile Phase: A gradient of water and acetonitrile or methanol, both containing a small amount of an additive like formic acid or ammonium acetate to improve ionization.

-

Mass Spectrometer: Electrospray ionization (ESI) source, typically in positive ion mode.

-

Analysis Mode: Multiple Reaction Monitoring (MRM) for quantification, using specific precursor-to-product ion transitions for each analyte and internal standard.

Signaling Pathways and Other Biological Interactions

Recent research has indicated that pyrethroids, including their metabolites, may interact with various signaling pathways, potentially leading to endocrine-disrupting effects.

Interaction with Nuclear Receptors

Studies have shown that some pyrethroids and their metabolites can act as agonists or antagonists of nuclear hormone receptors, including the estrogen receptor (ER), androgen receptor (AR), and thyroid hormone receptor (TR).[5][6][12] These interactions can potentially disrupt normal endocrine function. For example, some pyrethroid metabolites have been shown to exhibit weak estrogenic or anti-androgenic activity in reporter gene assays.[6][12] While the direct effects of this compound on these pathways are less studied, the potential for such interactions should be considered in comprehensive safety assessments.

Visualizations

The following diagrams, generated using the Graphviz DOT language, illustrate the key metabolic pathways and experimental workflows discussed in this guide.

Metabolic Pathways

References

- 1. agilent.com [agilent.com]

- 2. m.youtube.com [m.youtube.com]

- 3. sketchviz.com [sketchviz.com]

- 4. tools.thermofisher.cn [tools.thermofisher.cn]

- 5. Redirecting [linkinghub.elsevier.com]

- 6. In vitro metabolism of pyrethroid pesticides by rat and human hepatic microsomes and cytochrome p450 isoforms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pubs.usgs.gov [pubs.usgs.gov]

- 8. researchgate.net [researchgate.net]

- 9. Comparative aspects of pesticide metabolism in plants and animals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Age dependent in vitro metabolism of bifenthrin in rat and human hepatic microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

Toxicological profile of Bioresmethrin in non-target organisms

An In-depth Technical Guide on the Toxicological Profile of Bioresmethrin in Non-Target Organisms

Introduction

This compound is a synthetic Type I pyrethroid insecticide, specifically the (1R,trans)-isomer of resmethrin, which is recognized for its potent insecticidal activity.[1] As a broad-spectrum contact insecticide, it is effective against a wide range of pests in various settings, including households, public health, and agriculture, particularly for stored grain protection.[2][3] Its mechanism of action targets the nervous system of insects, leading to rapid knockdown and mortality.[1][3]

While designed for target pests, the environmental dissemination of this compound necessitates a thorough understanding of its toxicological impact on non-target organisms. This technical guide provides a comprehensive overview of the toxicological profile of this compound, focusing on mammals, birds, aquatic organisms, and beneficial insects like bees. It summarizes key quantitative toxicity data, details relevant experimental protocols, and visualizes critical pathways and workflows to support researchers, scientists, and drug development professionals in evaluating its environmental risk and safety profile.

Mechanism of Action

The primary mode of action for this compound, characteristic of Type I pyrethroids, is the disruption of normal nerve function by targeting voltage-gated sodium channels.[1]

-

Sodium Channel Modulation : this compound binds to the voltage-gated sodium channels along the nerve axons. This binding modifies the channel's gating kinetics, specifically by slowing the rate of both activation (opening) and inactivation (closing).

-

Prolonged Sodium Influx : The primary effect is a significant prolongation of the transient sodium current that flows into the neuron during excitation. This results in a depolarizing afterpotential that induces repetitive firing of the neuron in response to a single stimulus.

-

Hyperexcitation and Paralysis : This state of neuronal hyperexcitability leads to tremors, convulsions, and ultimately, paralysis (known as "knockdown") and death of the insect.

The selective toxicity of this compound towards insects over mammals is attributed to several factors:

-

Channel Sensitivity : Invertebrate neuronal sodium channels exhibit a higher sensitivity to pyrethroids compared to their mammalian counterparts.[2]

-

Temperature Dependence : Pyrethroids are more potent at lower temperatures, making cold-blooded insects more susceptible than warm-blooded mammals.[2][4]

-

Metabolic Detoxification : Mammals possess more efficient metabolic pathways (e.g., ester hydrolysis and oxidation) for rapidly detoxifying and eliminating pyrethroids from the body.[4]

Toxicological Profile in Non-Target Organisms

This compound exhibits a varied toxicological profile across different non-target species, characterized by low toxicity to mammals and birds but high toxicity to aquatic organisms and insects.

Mammalian Toxicity

In general, this compound has a low order of acute toxicity when administered orally to mammals.[5] The primary signs of acute poisoning at high doses include aggressiveness, tremors, convulsive twitching, prostration, and ultimately coma.[5]

Table 1: Mammalian Acute and Short-Term Toxicity Data for this compound

| Species | Endpoint | Value | Reference |

|---|---|---|---|

| Rat | Acute Oral LD₅₀ | >7070 mg/kg bw | [1] |

| Rat | Short-term Dietary NOEL (90-day) | 1200 ppm (approx. 60 mg/kg bw/day) | [1] |

| Rabbit | Maternal Toxicity NOAEL (Teratogenicity) | 200 mg/kg bw/day | [5] |

| Rabbit | Developmental Toxicity NOAEL (Teratogenicity) | >240 mg/kg bw/day |[5] |

Studies on reproductive and developmental toxicity in rats and rabbits have shown no embryotoxic, teratogenic, or developmental effects at the highest doses tested.[5]

Avian Toxicity

This compound demonstrates very low toxicity to avian species.

Table 2: Avian Acute Toxicity Data for this compound

| Species | Endpoint | Value | Reference |

|---|

| Chicken (Gallus domesticus) | Acute Oral LD₅₀ | >10000 mg/kg bw |[1] |

Aquatic Toxicity

This compound is classified as very toxic to aquatic life, with its toxicity to fish being influenced by water temperature; it is generally more toxic in cooler water.[2][6] This high toxicity is a critical factor in environmental risk assessments.[7][8]

Table 3: Aquatic Toxicity Data for this compound

| Species | Endpoint | Value (mg/L) | Reference |

|---|---|---|---|

| Fish | |||

| Rainbow Trout (Oncorhynchus mykiss) | 96-hr LC₅₀ | 0.00062 | [2] |

| Bluegill Sunfish (Lepomis macrochirus) | 96-hr LC₅₀ | 0.0024 | [2] |

| Harlequin Fish (Rasbora heteromorpha) | 96-hr LC₅₀ | 0.014 | [2] |

| Guppy (Poecilia reticulata) | 96-hr LC₅₀ | 0.5 - 1.0 | [2] |

| Aquatic Invertebrates |

| Water Flea (Daphnia magna) | 48-hr EC₅₀ | 0.0016 |[1] |

Honeybee and Non-Target Arthropod Toxicity

Consistent with its insecticidal nature, this compound is highly toxic to beneficial arthropods, including honeybees.[1] Extreme caution is required to avoid exposure to pollinators.

Table 4: Honeybee Toxicity Data for this compound

| Species | Endpoint | Value (µ g/bee ) | Reference |

|---|---|---|---|

| Honeybee (Apis mellifera) | Acute Contact LD₅₀ | 0.019 | [1] |

| Honeybee (Apis mellifera) | Acute Oral LD₅₀ | >0.002 |[1] |

Experimental Protocols

Standardized testing protocols are essential for generating the reliable toxicological data used in risk assessment. The following sections describe the methodologies for key toxicity studies, based on internationally recognized guidelines (e.g., OECD Test Guidelines).

Mammalian Acute Oral Toxicity Study (Up-and-Down Procedure)

This protocol is designed to estimate the LD₅₀ and identify signs of toxicity following a single oral dose.

-

Objective : To determine the acute oral toxicity of a substance.

-

Test Principle : A sequential dosing process where a single animal is dosed at a time. The outcome for that animal (survival or death) determines the dose for the next animal (lower or higher). This continues until stopping criteria are met, allowing for LD₅₀ calculation with fewer animals.

-

Test Species : Typically the laboratory rat (e.g., Wistar or Sprague-Dawley strain). Animals are young, healthy adults of a single sex (usually female, as they are often slightly more sensitive).

-